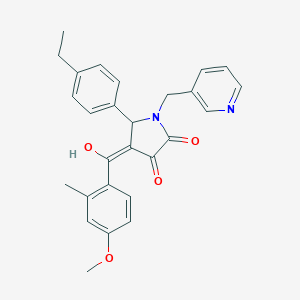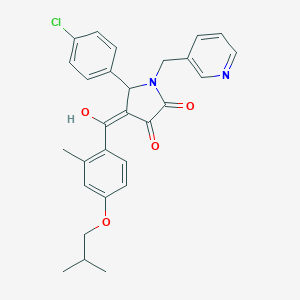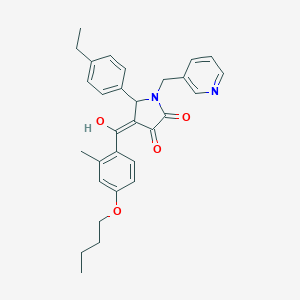![molecular formula C21H20N2O4 B266899 2-ethoxy-N-(3-{[(2-furylmethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B266899.png)
2-ethoxy-N-(3-{[(2-furylmethyl)amino]carbonyl}phenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-ethoxy-N-(3-{[(2-furylmethyl)amino]carbonyl}phenyl)benzamide, also known as EF24, is a synthetic compound that has been studied for its potential use in cancer treatment. It belongs to a class of compounds called curcumin analogs, which are derived from the natural compound curcumin found in turmeric. EF24 has shown promising results in preclinical studies as a potent anticancer agent.
Wirkmechanismus
2-ethoxy-N-(3-{[(2-furylmethyl)amino]carbonyl}phenyl)benzamide exerts its anticancer effects by targeting multiple signaling pathways involved in cancer cell growth and survival. It has been shown to inhibit the activity of NF-κB, a transcription factor that is overexpressed in many types of cancer and promotes tumor growth. 2-ethoxy-N-(3-{[(2-furylmethyl)amino]carbonyl}phenyl)benzamide also activates the Nrf2 pathway, which plays a role in protecting cells from oxidative stress and inflammation. Additionally, 2-ethoxy-N-(3-{[(2-furylmethyl)amino]carbonyl}phenyl)benzamide has been shown to inhibit the activity of STAT3, a protein that is often overactive in cancer and promotes tumor growth.
Biochemical and Physiological Effects:
2-ethoxy-N-(3-{[(2-furylmethyl)amino]carbonyl}phenyl)benzamide has been shown to have a variety of biochemical and physiological effects in preclinical studies. It has been shown to reduce inflammation, inhibit angiogenesis (the formation of new blood vessels), and induce apoptosis in cancer cells. 2-ethoxy-N-(3-{[(2-furylmethyl)amino]carbonyl}phenyl)benzamide has also been shown to increase the activity of antioxidant enzymes and reduce oxidative stress, which can contribute to cancer development.
Vorteile Und Einschränkungen Für Laborexperimente
2-ethoxy-N-(3-{[(2-furylmethyl)amino]carbonyl}phenyl)benzamide has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, making it readily available for research purposes. 2-ethoxy-N-(3-{[(2-furylmethyl)amino]carbonyl}phenyl)benzamide has also been extensively studied in preclinical models, providing a wealth of data on its anticancer effects and mechanism of action. However, 2-ethoxy-N-(3-{[(2-furylmethyl)amino]carbonyl}phenyl)benzamide has some limitations for use in lab experiments. It is a relatively new compound and has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet fully known. Additionally, 2-ethoxy-N-(3-{[(2-furylmethyl)amino]carbonyl}phenyl)benzamide has a short half-life in the body, which may limit its effectiveness in some applications.
Zukünftige Richtungen
There are several future directions for research on 2-ethoxy-N-(3-{[(2-furylmethyl)amino]carbonyl}phenyl)benzamide. One area of interest is the development of 2-ethoxy-N-(3-{[(2-furylmethyl)amino]carbonyl}phenyl)benzamide-based combination therapies for cancer treatment. 2-ethoxy-N-(3-{[(2-furylmethyl)amino]carbonyl}phenyl)benzamide has been shown to enhance the effectiveness of other anticancer agents, and further research in this area could lead to the development of more effective cancer treatments. Another area of interest is the development of 2-ethoxy-N-(3-{[(2-furylmethyl)amino]carbonyl}phenyl)benzamide analogs with improved pharmacokinetic properties, such as longer half-life and increased bioavailability. These analogs could potentially be more effective in cancer treatment and have fewer limitations for use in lab experiments. Finally, further research is needed to fully understand the safety and efficacy of 2-ethoxy-N-(3-{[(2-furylmethyl)amino]carbonyl}phenyl)benzamide in humans, which could pave the way for its use in clinical trials and eventual approval as a cancer treatment.
Synthesemethoden
2-ethoxy-N-(3-{[(2-furylmethyl)amino]carbonyl}phenyl)benzamide can be synthesized by reacting 2-ethoxybenzoic acid with 2-furancarboxaldehyde in the presence of a catalyst to form the intermediate compound 2-ethoxy-N-(2-furylmethyl)benzamide. This intermediate is then reacted with 3-nitrobenzoyl chloride in the presence of a base to form 2-ethoxy-N-(3-{[(2-furylmethyl)amino]carbonyl}phenyl)benzamide. The synthesis of 2-ethoxy-N-(3-{[(2-furylmethyl)amino]carbonyl}phenyl)benzamide is a multi-step process that requires expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
2-ethoxy-N-(3-{[(2-furylmethyl)amino]carbonyl}phenyl)benzamide has been extensively studied for its potential as an anticancer agent. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit tumor growth, and reduce the formation of blood vessels that supply nutrients to tumors. 2-ethoxy-N-(3-{[(2-furylmethyl)amino]carbonyl}phenyl)benzamide has also been studied for its potential use in combination with other anticancer agents to enhance their effectiveness.
Eigenschaften
Produktname |
2-ethoxy-N-(3-{[(2-furylmethyl)amino]carbonyl}phenyl)benzamide |
|---|---|
Molekularformel |
C21H20N2O4 |
Molekulargewicht |
364.4 g/mol |
IUPAC-Name |
2-ethoxy-N-[3-(furan-2-ylmethylcarbamoyl)phenyl]benzamide |
InChI |
InChI=1S/C21H20N2O4/c1-2-26-19-11-4-3-10-18(19)21(25)23-16-8-5-7-15(13-16)20(24)22-14-17-9-6-12-27-17/h3-13H,2,14H2,1H3,(H,22,24)(H,23,25) |
InChI-Schlüssel |
ISZBHGYXWZREHA-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)C(=O)NCC3=CC=CO3 |
Kanonische SMILES |
CCOC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)C(=O)NCC3=CC=CO3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[3-(diethylamino)propyl]-3-hydroxy-5-(4-isopropylphenyl)-4-(5-methyl-2-furoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266818.png)
![4-[4-(benzyloxy)-2-methylbenzoyl]-5-(4-ethylphenyl)-3-hydroxy-1-(2-methoxyethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266820.png)



![1-[3-(dimethylamino)propyl]-3-hydroxy-4-(4-isobutoxy-2-methylbenzoyl)-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266825.png)
![(E)-[2-(4-chlorophenyl)-4,5-dioxo-1-(pyridinium-3-ylmethyl)pyrrolidin-3-ylidene][3-methyl-4-(2-methylpropoxy)phenyl]methanolate](/img/structure/B266827.png)

![4-[4-(benzyloxy)-2-methylbenzoyl]-5-(4-fluorophenyl)-3-hydroxy-1-(3-methoxypropyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266832.png)


![(Z)-[2-(4-ethylphenyl)-1-(3-morpholin-4-ium-4-ylpropyl)-4,5-dioxopyrrolidin-3-ylidene]-(4-methoxyphenyl)methanolate](/img/structure/B266838.png)
![5-(2-chlorophenyl)-3-hydroxy-4-[(4-methoxyphenyl)carbonyl]-1-[3-(morpholin-4-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266839.png)
![4-(4-chlorobenzoyl)-3-hydroxy-5-(2-methoxyphenyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266840.png)